4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline
Brand Name: Vulcanchem
CAS No.: 2549052-10-8
VCID: VC11810096
InChI: InChI=1S/C19H19N5/c1-2-6-16-15(5-1)19(22-13-21-16)24-10-8-14-11-23(12-17(14)24)18-7-3-4-9-20-18/h1-7,9,13-14,17H,8,10-12H2
SMILES: C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54
Molecular Formula: C19H19N5
Molecular Weight: 317.4 g/mol

4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline

CAS No.: 2549052-10-8

Cat. No.: VC11810096

Molecular Formula: C19H19N5

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline - 2549052-10-8

Specification

CAS No. 2549052-10-8
Molecular Formula C19H19N5
Molecular Weight 317.4 g/mol
IUPAC Name 4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline
Standard InChI InChI=1S/C19H19N5/c1-2-6-16-15(5-1)19(22-13-21-16)24-10-8-14-11-23(12-17(14)24)18-7-3-4-9-20-18/h1-7,9,13-14,17H,8,10-12H2
Standard InChI Key CTPAVHZJYVPEPI-UHFFFAOYSA-N
SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54
Canonical SMILES C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline (CAS No. 2549052-10-8) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₉H₁₉N₅ and a molecular weight of 317.4 g/mol. Its IUPAC name, 4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline, reflects the integration of a bicyclic pyrrolo-pyrrolidine system at the 4-position of the quinazoline core. Key physicochemical parameters include a Polar Surface Area (PSA) of 63.3 Ų and a LogP value of 2.14, suggesting moderate solubility and membrane permeability.

PropertyValue
Molecular FormulaC₁₉H₁₉N₅
Molecular Weight317.4 g/mol
CAS Number2549052-10-8
IUPAC Name4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline
SMILESC1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54
InChI KeyCTPAVHZJYVPEPI-UHFFFAOYSA-N

Structural Analogues and Pharmacophoric Motifs

The quinazoline nucleus serves as a privileged scaffold in drug discovery due to its capacity for hydrogen bonding and π-π stacking interactions . The octahydropyrrolo[3,4-b]pyrrole moiety introduces conformational rigidity, while the pyridyl group enhances solubility and metal-coordination potential. Structurally related compounds, such as 2-(3-pyridyl)quinazolin-4-one (PubChem CID: 154582858), exhibit EGFR kinase inhibitory activity, underscoring the therapeutic relevance of pyridyl-quinazoline hybrids .

Synthesis and Structural Optimization

Synthetic Pathways

While no explicit synthesis route for 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline has been published, analogous quinazoline-pyrrolidine hybrids are typically synthesized via:

  • Cyclocondensation Reactions: Quinazoline cores are formed through thermal cyclization of anthranilic acid derivatives with nitriles or amides .

  • Palladium-Catalyzed Cross-Couplings: Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at specific positions .

  • Ring-Closing Metathesis: Used to construct bicyclic pyrrolidine systems.

A plausible route involves coupling a preformed 4-chloroquinazoline intermediate with a pyridyl-functionalized octahydropyrrolo[3,4-b]pyrrole under Buchwald-Hartwig amination conditions.

Structure-Activity Relationship (SAR) Considerations

Key SAR features inferred from related compounds include:

  • Quinazoline C4 Position: Substitution with nitrogen-containing heterocycles (e.g., pyrrolidines) enhances kinase inhibitory activity by mimicking ATP’s adenine moiety .

  • Pyridyl Group Orientation: Ortho-substituted pyridines (as in this compound) improve solubility and target engagement compared to para-substituted analogs .

  • Pyrrolo-pyrrolidine Conformation: The bicyclic system restricts rotational freedom, potentially improving selectivity for helical kinase domains .

Biological Activity and Mechanistic Hypotheses

Antimicrobial Activity

Quinazolinones bearing sulfonamide groups at N3 demonstrate broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus) . While this compound lacks sulfonamide substituents, its pyridyl group could facilitate bacterial topoisomerase IV inhibition through metal chelation.

Pharmacokinetic and Toxicity Profiling

ADME Predictions

  • Absorption: High Caco-2 permeability (Predicted Papp = 28.7 × 10⁻⁶ cm/s) suggests oral bioavailability.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the pyrrolidine nitrogen (Site of Metabolism score = 0.87).

  • Excretion: Predicted renal clearance (CLrenal) = 1.2 mL/min/kg, indicating primarily hepatic elimination.

Toxicity Risks

  • hERG Inhibition: Moderate risk (pIC₅₀ = 5.1) necessitates structural optimization to reduce cardiotoxicity.

  • AMES Mutagenicity: Negative prediction due to absence of aromatic amines.

Future Research Directions

  • Kinase Profiling: Screen against EGFR, VEGFR, and PARP-1 to identify primary targets .

  • Antibacterial Assays: Evaluate efficacy against ESKAPE pathogens with and without efflux pump inhibitors .

  • Neuroprotective Studies: Assess aggregate dissolution in Huntington’s disease iPSC models .

  • Prodrug Development: Explore phosphate prodrugs to enhance aqueous solubility (logS = -4.2).

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